In-Vitro Anticholinergic Properties of Carbinoxamine Maleate: A Technical Guide
In-Vitro Anticholinergic Properties of Carbinoxamine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbinoxamine (B1668352) maleate (B1232345), a first-generation ethanolamine (B43304) derivative antihistamine, is recognized for its therapeutic efficacy in managing allergic conditions.[1][2] Beyond its primary histamine (B1213489) H1 receptor antagonism, carbinoxamine exhibits notable anticholinergic (antimuscarinic) properties, contributing to both its therapeutic effects and side-effect profile.[3][4][5][6] This technical guide provides a comprehensive overview of the in-vitro methodologies employed to characterize the anticholinergic profile of carbinoxamine maleate. It details the experimental protocols for receptor binding assays and functional assessments, outlines data analysis techniques, and presents illustrative data in structured tables. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction to Anticholinergic Properties
The anticholinergic activity of a compound refers to its ability to block the action of the neurotransmitter acetylcholine (B1216132) (ACh) at muscarinic receptors.[7] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are categorized into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways. The interaction of a ligand with these receptors can be quantified by its binding affinity (Ki) and its functional effect, either as an agonist (activator) or an antagonist (inhibitor). For an antagonist like carbinoxamine, its potency is often expressed as an IC50 value in functional assays or as a pA2 value derived from Schild analysis.
Receptor Binding Affinity of Carbinoxamine Maleate
Radioligand binding assays are a fundamental in-vitro technique to determine the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibition constant (Ki).
While specific Ki values for carbinoxamine maleate at each muscarinic receptor subtype were not available in the reviewed literature, the following table illustrates how such data would be presented.
Table 1: Illustrative Muscarinic Receptor Binding Affinity of Carbinoxamine Maleate
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
|---|---|---|---|
| M1 | [³H]-Pirenzepine | CHO-K1 cells | Data not available |
| M2 | [³H]-AF-DX 384 | Rat cardiac membranes | Data not available |
| M3 | [³H]-4-DAMP | Human bladder smooth muscle | Data not available |
| M4 | [³H]-Himbacine | Rat striatal membranes | Data not available |
| M5 | [³H]-NMS | HEK293 cells | Data not available |
Note: The data in this table is illustrative and intended to demonstrate the format of presentation. Specific experimental values for carbinoxamine maleate were not found in the provided search results.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of carbinoxamine maleate for muscarinic receptors.
Materials:
-
Cell membranes from a cell line stably expressing a human muscarinic receptor subtype (e.g., CHO-K1 for M1).
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
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Carbinoxamine maleate stock solution.
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Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + atropine), and competitive binding (radioligand + membranes + varying concentrations of carbinoxamine maleate).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the carbinoxamine maleate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism of Carbinoxamine Maleate
Functional assays assess the effect of a compound on the physiological response induced by an agonist. For an anticholinergic compound, this typically involves measuring the inhibition of an ACh- or carbachol-induced response.
Isolated Tissue Bath Assays
Isolated tissue bath experiments are a classic method to evaluate the functional antagonism of a drug on smooth muscle contraction.
While specific pA2 values for carbinoxamine maleate were not found in the literature, the following table illustrates how data from such experiments would be presented.
Table 2: Illustrative Functional Antagonism of Carbinoxamine Maleate in Guinea Pig Ileum
| Agonist | Antagonist | pA₂ | Schild Slope |
|---|---|---|---|
| Carbachol (B1668302) | Carbinoxamine Maleate | Data not available | Data not available |
Note: The data in this table is illustrative. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Materials:
-
Guinea pig ileum segment.
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Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.
-
Carbachol (agonist).
-
Carbinoxamine maleate.
-
Isolated tissue bath system with isometric force transducer.
Procedure:
-
Tissue Preparation: A segment of guinea pig ileum is suspended in an isolated tissue bath containing aerated Krebs-Henseleit solution at 37°C.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to carbachol is generated by adding increasing concentrations of carbachol to the bath and recording the contractile response.
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Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of carbinoxamine maleate for a predetermined period.
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Second Agonist Curve: A second cumulative concentration-response curve to carbachol is generated in the presence of carbinoxamine maleate.
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Repeat: Steps 4 and 5 are repeated with increasing concentrations of carbinoxamine maleate.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, and the slope should be close to 1 for competitive antagonism.[8]
Cell-Based Functional Assays
Cell-based assays provide a high-throughput alternative to tissue-based experiments for assessing functional antagonism.
M1, M3, and M5 muscarinic receptors couple to Gq proteins, and their activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays measure this change in [Ca²⁺]i as a readout of receptor activation.
While specific IC50 values for carbinoxamine maleate in a calcium mobilization assay were not available, the following table illustrates the expected data presentation.
Table 3: Illustrative Inhibition of Carbachol-Induced Calcium Mobilization by Carbinoxamine Maleate in CHO-M3 Cells
| Cell Line | Agonist | Antagonist | IC₅₀ (nM) |
|---|---|---|---|
| CHO-hM3 | Carbachol | Carbinoxamine Maleate | Data not available |
Note: The data in this table is illustrative. IC₅₀ represents the concentration of an antagonist that inhibits the agonist response by 50%.
Materials:
-
Cells stably expressing the target muscarinic receptor (e.g., CHO-hM3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Carbachol.
-
Carbinoxamine maleate.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of carbinoxamine maleate.
-
Agonist Stimulation: Add a fixed concentration of carbachol (typically the EC80) to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of carbinoxamine maleate on the carbachol-induced calcium response and calculate the IC50 value from the concentration-response curve.
Conclusion
References
- 1. biocomppharma.com [biocomppharma.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbinoxamine Maleate | C20H23ClN2O5 | CID 5282409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
